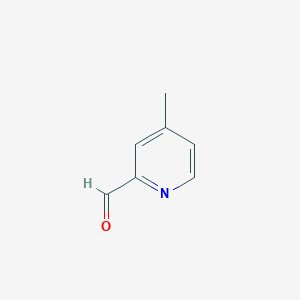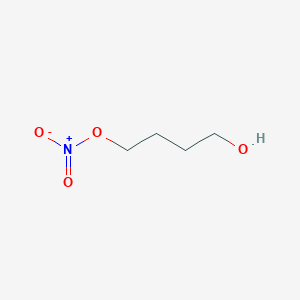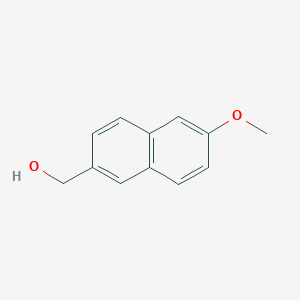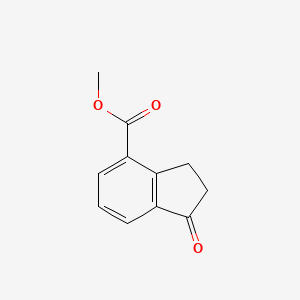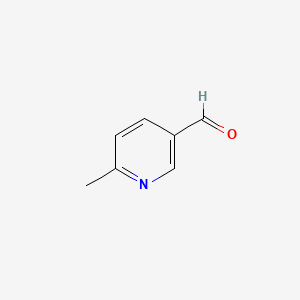
6-甲基烟醛
概览
描述
6-Methylnicotinaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a chemical compound with the molecular formula C7H7NO . It contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 6-Methylnicotinaldehyde consists of 7 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI code for 6-Methylnicotinaldehyde is 1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 .
科研应用
催化和有机合成
与6-甲基烟醛类似化合物相关的研究侧重于它们在催化和复杂分子合成中的作用。例如,关于吡喃吡唑类化合物合成的研究探讨了烟酸衍生物在有机合成中作为催化剂的应用,展示了这类化合物在促进化学反应中的潜力(Zolfigol et al., 2013)。这表明6-甲基烟醛可能在杂环化合物合成中具有类似的催化应用。
环境和大气化学
类似于6-甲基烟醛的羰基化合物与大气自由基的反应性已成为研究课题,突显了它们在理解大气化学和环境降解过程中的重要性。Smith et al., 1996的研究关于羰基化合物与OH和NO3自由基以及O3的反应提供了关于这类化合物在大气中寿命和反应性的见解,这对评估6-甲基烟醛及其衍生物的环境影响可能具有相关性。
生物技术和代谢工程
已经探讨了与6-甲基烟醛相关的化合物在代谢工程和生物技术应用中的潜力,特别是在将微生物工程用于将甲醇转化为有价值化学品的背景下。例如,Müller等人,2015年展示了工程大肠杆菌进行甲醇转化,突显了将烟酸衍生物和相关化合物纳入代谢途径以生产基于生物的化学品的更广泛潜力。
材料科学和聚合物化学
对聚合物的热氧化动力学和材料改性的研究表明醛基和相关官能团在研究和改善聚合物性能方面的实用性。例如,对聚酰胺的氧化动力学的研究(El Mazry et al., 2013)可以为通过引入醛官能团改性聚合物性能的使用提供信息,6-甲基烟醛的应用。
光催化和降解研究
类似于6-甲基烟醛的化合物已被用于光催化降解研究,展示了它们在环境修复和光催化剂开发中的潜在应用。Kansal et al., 2007的光催化降解染料的研究突显了羰基化合物在光催化过程中的相关性,暗示了6-甲基烟醛在环境清理工作中的可能应用。
性质
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinaldehyde | |
CAS RN |
53014-84-9 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


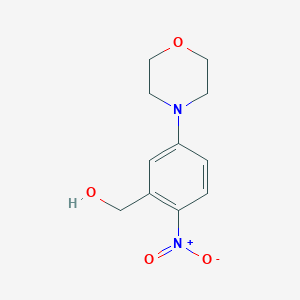

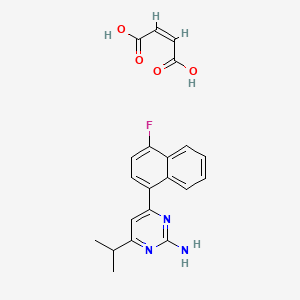
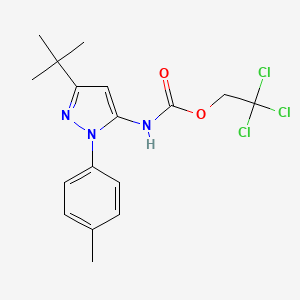
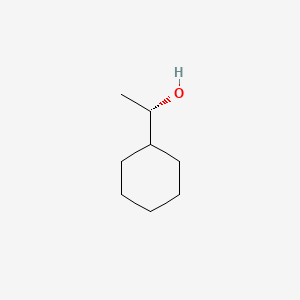
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

